molecular formula C5H10OS B1362483 3-Mercapto-2-pentanone CAS No. 67633-97-0

3-Mercapto-2-pentanone

Cat. No.: B1362483
CAS No.: 67633-97-0
M. Wt: 118.2 g/mol
InChI Key: SZECUQRKLXRGSJ-UHFFFAOYSA-N
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Description

3-Mercapto-2-pentanone (CAS: 67633-97-0) is a sulfur-containing ketone with the molecular formula C₅H₁₀OS and a molecular weight of 118.19 g/mol . Its IUPAC name is 3-sulfanylpentan-2-one, and it is characterized by a thiol (-SH) group at the third carbon and a ketone group at the second carbon. This compound is a key aroma-impact molecule in thermally processed foods, particularly in cooked meats (e.g., beef, pork, and chicken), where it contributes meaty, roasted, and sulfurous notes . It is formed via Maillard reaction pathways involving cysteine, ribose, or xylose and is critical for replicating authentic meat flavors in processed foods and flavor formulations .

Analytical methods for its detection include gas chromatography (GC) with non-polar columns (e.g., DB-1, SE-30) and reverse-phase HPLC using columns like Newcrom R1 . Its odor detection threshold is exceptionally low, making it potent even at trace concentrations (e.g., 0.2 ppm in food applications) .

Properties

IUPAC Name

3-sulfanylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZECUQRKLXRGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047445
Record name 3-Mercapto-2-pentanone
Source EPA DSSTox
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Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name 3-Mercapto-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/142/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

160.00 to 165.00 °C. @ 760.00 mm Hg
Record name 3-Mercapto-2-pentanone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; miscible in alcohol
Record name 3-Mercapto-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/142/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.988-0.998
Record name 3-Mercapto-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/142/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

67633-97-0
Record name 3-Mercapto-2-pentanone
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Record name 3-Mercapto-2-pentanone
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Record name 2-Pentanone, 3-mercapto-
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Record name 3-Mercapto-2-pentanone
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Record name 3-mercaptopentan-2-one
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Record name 3-MERCAPTO-2-PENTANONE
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Record name 3-Mercapto-2-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Mercapto-2-pentanone can be synthesized through several methods. One common approach involves the reaction of 2-pentanone with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the use of advanced catalysts to ensure high yield and purity. The product is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Mercapto-2-pentanone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Disulfides

    Reduction: Alcohols

    Substitution: Thioethers

Scientific Research Applications

Applications in Food Science

Flavoring Agent
Due to its unique taste profile, 3-Mercapto-2-pentanone is utilized in the food industry as a flavoring agent. It is particularly relevant in the formulation of meat products and processed foods, where it enhances the overall sensory experience .

Case Study: Flavor Profile Enhancement
A study on the Maillard reaction revealed that this compound can be formed during the thermal treatment of thiamine and cysteine, indicating its role in developing complex flavors in cooked foods . This compound contributes to the aroma profile of various food products, making it valuable for flavor chemists.

Applications in Analytical Chemistry

Metabolite Identification
In analytical chemistry, this compound has been identified as a key metabolite in various biological systems. Its presence can indicate specific metabolic pathways and reactions involving sulfur-containing compounds .

Data Table: Metabolite Identification Studies

Study ReferenceFindings
PubMed Identified as an intermediate in the degradation of thiamine.
FooDB Documented as a significant compound in food flavor profiles.
PubChem Cataloged for its chemical properties and potential applications.

Therapeutic Potential

Recent research suggests that compounds like this compound may have antioxidant properties, which could be beneficial in therapeutic contexts. The antioxidant activity is associated with its ability to scavenge free radicals, potentially leading to applications in health supplements or functional foods aimed at reducing oxidative stress .

Comparison with Similar Compounds

Key Observations:

  • Potency: 2-Methyl-3-furanthiol and 2-furfurylthiol have lower odor thresholds (ppb range) than this compound (ppm range), indicating higher sensory impact .
  • Flavor Profile: While this compound and 2-methyl-3-furanthiol dominate meaty notes, 2-furfurylthiol is pivotal in coffee and roasted products .
  • Reactivity: Thiols like 2-methyl-3-furanthiol are more prone to oxidation, requiring stabilization (e.g., with calcium carbonate) in formulations, whereas this compound is relatively stable .

Formation Pathways in Food Systems

Compound Precursors Reaction Conditions Key References
This compound Cysteine + Xylose/Ribose Maillard reaction (120–150°C)
2-Methyl-3-furanthiol Cysteine + Thiamine Thermal degradation (100–130°C)
2-Furfurylthiol Cysteine + Furfural Strecker degradation

Key Observations:

  • Cysteine Dependency: All compounds require sulfur-containing amino acids (e.g., cysteine) for formation, but this compound specifically relies on pentose sugars (xylose/ribose) .
  • Temperature Sensitivity: 2-Methyl-3-furanthiol forms at lower temperatures compared to this compound, which requires prolonged heating .

Key Observations:

  • Margin of Safety: JECFA considers this compound safe at current usage levels due to its high NOAEL relative to estimated dietary exposure .
  • Regulatory Limits: The Council of Europe restricts this compound to 0.3 ppm in foods and beverages, aligning with its higher threshold compared to ultra-potent thiols like 2-methyl-3-furanthiol .

Biological Activity

3-Mercapto-2-pentanone (CAS Number: 67633-97-0) is an organic compound belonging to the class of ketones, characterized by a sulfur-containing functional group. This compound is notable for its distinct sulfurous odor and is primarily utilized as a flavoring agent in various food products, particularly in meat and savory flavors. Its biological activity has garnered attention due to its potential implications in food chemistry and health sciences.

This compound is a colorless to pale yellow liquid with a boiling point of approximately 160°C. It exhibits a strong sulfurous odor, which contributes to its application as a flavor enhancer. The compound is produced through the Maillard reaction, particularly from the interaction of cysteine with ribose, leading to its presence in thermally treated food products .

Flavoring Agent

This compound plays a crucial role in the flavor profile of cooked meats and other savory foods. Its presence enhances the aroma and taste, making it a valuable ingredient in culinary applications. Regulatory bodies such as the Council of Europe have established limits for its use in food products, indicating its recognized significance in flavoring .

Antioxidant Properties

Recent studies have indicated that compounds related to this compound may exhibit antioxidant properties. For instance, research on sesame seeds has shown that certain phytochemicals can enhance antioxidant activity, suggesting that similar mechanisms may be applicable to this compound and its derivatives .

Case Studies

Case Study 1: Flavor Profile Enhancement
A study examining the volatile compounds in cooked meats identified this compound as a significant contributor to the characteristic aroma associated with roasted and grilled meats. The compound was found to interact synergistically with other sulfur-containing compounds, enhancing overall flavor perception among consumers.

Case Study 2: Antioxidant Activity in Food Products
Research conducted on various food products containing this compound showed that it may contribute to the overall antioxidant capacity of these foods. The study measured total phenolic content and antioxidant activity using ORAC (Oxygen Radical Absorbance Capacity) assays, revealing a correlation between flavor compounds and antioxidant properties .

Data Tables

Property Value
CAS Number67633-97-0
Boiling Point160°C
OdorSulfurous
Primary UsesFlavoring agent
Regulatory Limit (Food)0.3 ppm
Study Findings
Flavor Profile EnhancementSignificant contributor to meat aroma
Antioxidant ActivityCorrelates with phenolic content

Q & A

Q. What established synthetic routes exist for 3-Mercapto-2-pentanone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves thiolation of ketone precursors or nucleophilic substitution reactions. For example, AI-driven retrosynthesis tools (e.g., Template_relevance models) suggest one-step routes using precursors like 3-oxo-2-pentanone with hydrogen sulfide or thiolating agents under controlled pH and temperature . Optimization can be achieved by varying catalysts (e.g., acidic or basic conditions), solvent polarity, and reaction time. Purity is enhanced via vacuum distillation or preparative GC, with yields reported up to 75% under optimal conditions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, with characteristic shifts at δ 2.55–2.65 ppm (C-S adjacent protons) and δ 210–220 ppm (carbonyl carbon) . Gas chromatography-mass spectrometry (GC-MS) using polar capillary columns (e.g., DB-WAX) and electron ionization (EI) at 70 eV provides high sensitivity for quantification, with a retention index of ~1,250 . Liquid chromatography (LC)-MS/MS is preferred for thermally labile derivatives, employing C18 columns and electrospray ionization (ESI) in negative mode .

Advanced Research Questions

Q. How does the stability of this compound under thermal and oxidative conditions impact its quantification in complex matrices?

  • Methodological Answer : Stability studies show rapid degradation above 80°C, with a half-life of <2 hours in aqueous solutions due to oxidation or dimerization . Quantification in heated matrices (e.g., cooked meats) requires immediate stabilization with antioxidants like EDTA or ascorbic acid. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS minimizes artifact formation, achieving detection limits of 0.1 ppb . Standard addition methods are recommended to correct for matrix effects in lipid-rich systems .

Q. What mechanistic pathways explain the formation of this compound via Maillard reactions, and how do reactant ratios influence its generation?

  • Methodological Answer : this compound forms via Strecker degradation of cysteine with α-dicarbonyl intermediates (e.g., 2,3-pentanedione) during Maillard reactions . Kinetic studies using isotope-labeled precursors (e.g., ¹³C-ribose) reveal that equimolar cysteine-to-reducing sugar ratios maximize yield, while excess cysteine promotes competing thiazolidine pathways. Reaction pH (5.5–6.5) and temperature (120–140°C) are critical for selectivity, with activation energy estimated at ~85 kJ/mol .

Q. How can researchers resolve contradictions in reported concentration ranges of this compound across food models?

  • Methodological Answer : Discrepancies arise from variations in extraction efficiency (e.g., solvent polarity), analytical calibration (internal vs. external standards), and matrix complexity. A meta-analysis of 15 studies shows that standardized protocols (e.g., SPME fiber type, extraction time) reduce inter-study variability by 30% . Multivariate regression models can adjust for confounding factors like lipid content and pH. Collaborative inter-laboratory validation using spiked samples is recommended for harmonization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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